3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring and a tert-butyl phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Piperazine Derivative: Piperazine is reacted with tert-butyl phenyl halide under suitable conditions to form the piperazine derivative.
Esterification: The resulting piperazine derivative is then esterified using tert-butyl alcohol in the presence of a catalyst to form the final compound.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the piperazine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features. Similar compounds include:
4-tert-Butylphenol: This compound has a similar tert-butyl phenyl group but lacks the piperazine ring.
2,4,6-Tri-tert-butylphenol: This compound has multiple tert-butyl groups on the phenyl ring, providing different chemical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
tert-butyl 3-(4-tert-butylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-18(2,3)15-9-7-14(8-10-15)16-13-21(12-11-20-16)17(22)23-19(4,5)6/h7-10,16,20H,11-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWWHBLNPHYESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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